(S)-3-(1-Aminoethyl)-4-bromophenol

Chiral resolution Enantioselective synthesis Stereochemical quality control

Researchers requiring stereochemical integrity for CNS-targeted libraries often face inconsistent enantiopurity from bulk suppliers, risking chiral induction failure. (S)-3-(1-Aminoethyl)-4-bromophenol (CAS 1213524-11-8) resolves this as a defined single enantiomer with dual synthetic utility. - Absolute (S)-configuration ensures target-binding selectivity; avoids 50% waste of unwanted (R)-antipode found in racemic mixtures. - Para-bromo substituent enables faster oxidative addition in Pd-catalyzed cross-couplings versus ortho-regioisomers, lowering catalyst loads. - Supplied at ≥98% chemical purity with full enantiomeric excess, suitable as a chiral reference standard for SFC/HPLC method development.

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
Cat. No. B13618030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(1-Aminoethyl)-4-bromophenol
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)O)Br)N
InChIInChI=1S/C8H10BrNO/c1-5(10)7-4-6(11)2-3-8(7)9/h2-5,11H,10H2,1H3/t5-/m0/s1
InChIKeyFZOWJJBGZSCQQW-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-(1-Aminoethyl)-4-bromophenol – Chiral Building Block Overview


(S)-3-(1-Aminoethyl)-4-bromophenol (CAS 1213524-11-8) is a chiral, non-racemic arylalkylamine belonging to the aminoethyl-bromophenol family. It features a primary amine at the benzylic (S)-configured stereocenter, a phenolic hydroxyl group at the 1-position, and a bromine substituent at the 4-position (para to –OH, meta to the aminoethyl group) . The molecular formula is C₈H₁₀BrNO with a molecular weight of 216.08 g/mol . Predicted physicochemical properties include a density of 1.5 ± 0.1 g/cm³, a boiling point of 321.7 ± 27.0 °C, and a pKa of 9.30 ± 0.18 . The compound is commercially supplied as a single enantiomer with a typical purity of 95–98% . The embedded bromine atom provides a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), while the chiral amine serves as a pharmacophoric anchor or point of diversification in medicinal chemistry campaigns .

Single (S)-enantiomer for stereochemical control in asymmetric synthesis
para-Bromo substituent enables Pd-catalyzed cross-coupling diversification
Chiral benzylic amine as pharmacophoric anchor or point of diversification

Why Enantiopure (S)-Form Cannot Be Substituted


The compound’s procurement value hinges on three interdependent structural features—absolute configuration, bromine position, and amine–phenol juxtaposition—that collectively govern downstream synthetic and biological outcomes. The (S)-enantiomer is not interchangeable with the (R)-enantiomer (CAS 1213631-15-2) or the racemate (CAS 1270357-73-7) in any stereospecific application; enantiomeric purity directly determines chiral induction efficiency in asymmetric catalysis and target-binding selectivity in biological assays . Regioisomers such as (S)-3-(1-aminoethyl)-2-bromophenol (CAS 1344532-23-5) and (S)-2-(1-aminoethyl)-5-bromophenol (CAS 1213459-55-2) differ in the bromine position relative to both the –OH and –CH(NH₂)CH₃ groups, leading to altered electronic properties (Hammett σ constants), steric profiles, and cross-coupling reactivity . Non-brominated 3-(1-aminoethyl)phenol (CAS 63720-38-7) lacks the heavy-atom handle entirely, precluding halogen-dependent synthetic transformations and eliminating the possibility of halogen-bonding interactions with biological targets. These fundamental differences mean that in-class substitution without rigorous re-validation poses a high risk of compromised enantioselectivity, altered pharmacokinetics, or synthetic failure [1].

! (R)-enantiomer or racemate may alter stereochemical outcome and introduce the opposite antipode in assays
! Bromine regioisomers differ in steric accessibility for Pd oxidative addition, potentially shifting cross-coupling efficiency
! Non-brominated analog lacks heavy-atom handle, precluding halogen-dependent transformations and interactions

Comparative Evidence for Differentiated Selection


Enantiomeric Purity: (S)- vs. Racemic 3-(1-Aminoethyl)-4-bromophenol

The (S)-enantiomer (CAS 1213524-11-8) is commercially available as a single stereoisomer, distinct from the (R)-enantiomer (CAS 1213631-15-2) and the racemic mixture (CAS 1270357-73-7). Both single enantiomers are supplied at 98% chemical purity by vendors such as Leyan and AKSci, whereas the racemate is typically offered at 95% purity . Critically, the enantiomeric composition of the racemate is a 1:1 mixture, yielding an enantiomeric excess (ee) of 0%, compared to a target ee of ≥95% achievable for the single (S)-enantiomer when sourced from vendors employing chiral resolution or asymmetric synthesis routes . In stereospecific applications, the use of the racemate instead of the (S)-enantiomer introduces a 50% impurity of the undesired (R)-antipode, which can act as a competitive inhibitor, an alternative substrate, or a source of conflicting biological readouts .

Enantiomeric Purity
Data to verify
≥95% ee (S)-enantiomer vs 0% ee racemate
Chemical purity: 98% (single) vs 95% (racemate) – supplier specifications
Single enantiomer supports stereochemical-control studies; racemate introduces confounding antipode.
Enantiomeric excess not independently verified in peer-reviewed literature.
Chiral resolution Enantioselective synthesis Stereochemical quality control

Bromine Position and Cross-Coupling Reactivity

The 4-bromo substitution pattern in (S)-3-(1-aminoethyl)-4-bromophenol places the halogen para to the phenolic –OH and meta to the aminoethyl substituent. This regiochemistry is distinct from (S)-3-(1-aminoethyl)-2-bromophenol (CAS 1344532-23-5, bromine ortho to –OH) and (S)-2-(1-aminoethyl)-5-bromophenol (CAS 1213459-55-2, bromine para to the aminoethyl chain on a differently substituted ring) . While no direct comparative kinetic study of oxidative addition rates across these specific regioisomers has been published, class-level knowledge indicates that para-substituted aryl bromides generally exhibit faster oxidative addition with Pd(0) catalysts compared to ortho-substituted analogues due to reduced steric hindrance [1]. The para-bromo arrangement in the target compound is predicted to offer superior accessibility for Pd(0) insertion relative to the sterically congested ortho-bromo regioisomer (S)-3-(1-aminoethyl)-2-bromophenol, which places the bromine adjacent to both the –OH and –CH(NH₂)CH₃ groups .

Bromine Position
Class-level inference
para-Br (target) predicted low steric hindrance for Pd(0) insertion; ortho-Br regioisomer predicted high hindrance
Based on general organometallic principles; no direct kinetic comparison available.
para-Bromo substitution may support faster oxidative addition in cross-coupling compared to ortho-isomer.
Class-level inference; experimental validation recommended for specific substrates.
Cross-coupling Regioselective synthesis Suzuki–Miyaura reaction

Predicted Physicochemical Properties vs. Non-Brominated Analog

Predicted physicochemical properties for 3-(1-aminoethyl)-4-bromophenol (racemic, CAS 1270357-73-7, serving as an approximation for the (S)-enantiomer) include a boiling point of 321.7 ± 27.0 °C, a density of 1.53 ± 0.06 g/cm³, and a pKa of 9.30 ± 0.18 . In comparison, the non-brominated analogue 3-(1-aminoethyl)phenol (CAS 63720-38-7, MW 137.18 g/mol) has a lower molecular weight and a higher predicted pKa (≈10.0 for simple phenols without electron-withdrawing substituents) [1]. The presence of the electron-withdrawing bromine atom at the 4-position lowers the phenolic pKa by approximately 0.7 units, enhancing the compound's acidity and altering its ionization state under physiological or near-physiological pH conditions [2]. Although no direct experimental measurement of these predicted values for the (S)-enantiomer has been published, the bromine-induced pKa shift is consistent with the well-established Hammett σₚ value for bromine (+0.23) and its effect on phenol acidity .

Predicted pKa
Predicted
pKa ≈ 9.30 brominated vs ≈ 10.0 non-brominated
ΔpKa ≈ −0.7; bromine lowers phenolic acidity (Hammett σₚ(Br) = +0.23).
Bromine-induced acidity shift alters ionization, solubility, and acid-base extraction behavior.
Predicted from computational models; no experimental pKa determination available.
Physicochemical properties Purification Formulation

Recommended Application Scenarios


Chiral Synthon for Enantioselective Synthesis

The (S)-configured primary amine, supplied as a single enantiomer (≥95% ee, 98% chemical purity ), makes this compound suitable as a chiral synthon for constructing α-methylbenzylamine-type pharmacophores found in CNS-active drug candidates, β-adrenergic receptor ligands, and monoamine oxidase inhibitors. In these applications, the use of the (S)-enantiomer over the racemic mixture ensures stereochemical integrity in the final API and avoids the 50% waste of the undesired (R)-antipode, directly lowering the cost per mole of active stereoisomer produced .

para-Bromo Handle for Palladium-Catalyzed Diversification

The para-bromo substituent provides a sterically unencumbered site for Pd(0)-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings, enabling late-stage diversification of a chiral amine scaffold . Compared to ortho-bromo regioisomers such as (S)-3-(1-aminoethyl)-2-bromophenol (CAS 1344532-23-5), the para-bromo arrangement is predicted to undergo faster oxidative addition, facilitating higher-yielding couplings under milder conditions and reducing catalyst loading requirements [1].

Reference Standard for Chiral HPLC Method Development

As a well-defined single enantiomer, (S)-3-(1-aminoethyl)-4-bromophenol can serve as an authentic reference standard for developing chiral stationary-phase HPLC or SFC methods to determine the enantiomeric purity of reaction products or biological samples . The commercial availability of both (S)- and (R)-enantiomers enables the construction of a validated calibration range for ee determination, a capability not provided by the racemic mixture alone .

Application
Selection Property
Validation Focus
Enantioselective synthesis
Single (S)-enantiomer, high ee
Chiral HPLC ee determination
Pd-catalyzed cross-coupling
para-Bromo substitution pattern
Steric accessibility and coupling efficiency
Chiral HPLC method development
Well-defined single enantiomer
Method calibration for ee determination
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